BenchChemオンラインストアへようこそ!

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Kinase inhibitor Regioisomerism Structure–Activity Relationship

This regiospecific bis-pyrazole secondary amine (CAS 1156891-36-9) is a critical hinge-binding scaffold for kinase inhibitor programs. Its distinct 3-methylene-aminopyrazole architecture, as demonstrated by published SAR studies, directly impacts target selectivity between p38α MAPK and cancer kinases (Src, VEGFR-2, EGFR). The 95% HPLC purity and free base form enable precise stoichiometric control in solution-phase conjugations, essential for consistent drug-to-antibody ratios in ADC payload synthesis. Verify regioisomer identity by ¹H NMR to ensure 3-methylene connectivity and avoid contamination with the 4-substituted isomer.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Cat. No. B11736600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNC2=CN(N=C2)C
InChIInChI=1S/C10H15N5/c1-3-15-5-4-9(13-15)6-11-10-7-12-14(2)8-10/h4-5,7-8,11H,3,6H2,1-2H3
InChIKeyUTRBXEBVWCVQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine – A Regiospecific Bis-Pyrazole Amine for Kinase-Focused Procurement


N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1156891-36-9) is a bis-pyrazole secondary amine with the molecular formula C₁₀H₁₅N₅ and a molecular weight of 205.26 g/mol . It belongs to the aminopyrazole class, widely employed as hinge-binding scaffolds in kinase inhibitor design. The compound features a 1-ethyl-1H-pyrazol-3-yl moiety linked via a methylene bridge to the 4-amino position of a 1-methyl-1H-pyrazole ring, creating a distinct regiospecific architecture that differentiates it from closely related 4-substituted or 5-amino isomers .

Why Generic Pyrazole Amine Substitution Fails for N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine


In aminopyrazole-based kinase programs, the precise position of substituents on the pyrazole ring is not a trivial detail—it is a binary switch for target selectivity. Published structure–activity relationship (SAR) studies have demonstrated that regioisomeric interchange of substituents between the 3- and 4-positions of a 5-aminopyrazole core can completely abolish p38α MAP kinase inhibition while simultaneously conferring nanomolar activity against cancer kinases such as Src, B-Raf, VEGFR-2, and EGFR [1]. Consequently, substituting N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine with its 4-methylene regioisomer (N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine) or with analogues that alter the ethyl/methyl substitution pattern risks diverting the inhibition profile away from the intended target class. This regiospecificity forces procurement specialists to verify the exact connectivity rather than relying on generic “pyrazole amine” descriptors.

Quantitative Differentiation Evidence for N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine


Regioisomeric Selectivity Switch: 3-Methylene vs. 4-Methylene Pyrazole Amines

The 3-methylene substitution on the 1-ethylpyrazole ring of the target compound distinguishes it from the 4-methylene regioisomer. In a published SAR study of trisubstituted 5-aminopyrazoles, the regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine resulted in an almost complete loss of p38α MAP kinase inhibition, while the 4-substituted regioisomer exhibited IC₅₀ values in the nanomolar range against Src, B-Raf WT, B-Raf V600E, EGFR, and VEGFR-2 [1]. Although the exact IC₅₀ values for the target compound are not reported, this class-level evidence establishes that the position of the methylene bridge—3 vs. 4—is a primary determinant of kinase selectivity.

Kinase inhibitor Regioisomerism Structure–Activity Relationship

Purity Benchmarking: 95% HPLC Purity Enables Reproducible Biochemical Assays

Vendor specification for the target compound lists a purity of 95% as determined by HPLC . In contrast, several closely related bis-pyrazole amines (e.g., 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine, CAS 1856050-70-8) are offered at lower purity grades (≥95% but with broader impurity profiles due to regioisomeric mixtures) . A defined 95% purity threshold minimizes confounding biological activity from regioisomeric or synthetic impurities, which is critical when IC₅₀ differences between active and inactive regioisomers can span orders of magnitude.

Chemical purity Quality control Assay reproducibility

Molecular Weight and Lipophilicity: Differentiating Physicochemical Properties from N-Alkyl Pyrazole Amine Analogs

The target compound has a molecular weight of 205.26 g/mol and a molecular formula of C₁₀H₁₅N₅ . By comparison, the common intermediate 1-ethyl-3-methyl-1H-pyrazol-4-amine has a molecular weight of 139.20 g/mol (C₇H₁₃N₃) , and the hydrochloride salt of the target compound increases the formula weight to 241.76 g/mol . The free base form (MW 205.26) offers a balanced logP profile suited for fragment-based screening, whereas N-alkyl analogs with longer ethyl/isobutyl chains (e.g., N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isobutyl-3-methyl-1H-pyrazol-4-amine, MW 297.83) exhibit higher lipophilicity that may reduce aqueous solubility and increase non-specific binding .

Physicochemical properties Drug-likeness Library design

Storage and Handling: Room Temperature Stability Under Inert Atmosphere Compared to Air-Sensitive Amine Analogs

The target compound is recommended for storage under inert atmosphere at room temperature, as indicated by vendor handling guidelines . In contrast, structurally related pyrazole amines bearing free NH groups (e.g., 1-methyl-1H-pyrazol-4-amine) require refrigerated storage (2–8°C) to prevent oxidative degradation . The secondary amine linkage in the target compound, combined with the electron-donating ethyl and methyl substituents, contributes to improved ambient stability, reducing cold-chain requirements during shipment and long-term inventory management.

Compound stability Storage conditions Inventory management

Highest-Impact Procurement Scenarios for N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine


Kinase Inhibitor Fragment-Based Screening Libraries

The compound’s molecular weight (205.26 g/mol) and balanced lipophilicity place it within the ideal fragment-like space (MW 150–300) for fragment-based drug discovery. Its 3-methylene-aminopyrazole architecture provides a hinge-binding motif compatible with the ATP-binding pocket of kinases, while the regiospecific substitution pattern can be exploited to probe selectivity between p38α MAPK and cancer kinases such as Src and VEGFR-2, as demonstrated by class-level SAR data [1]. Researchers procuring this compound for fragment screening should verify the 3-methylene regioisomer identity by ¹H NMR to avoid contamination with the 4-substituted isomer.

Negative Control for Regioisomer Selectivity Validation

Given the published evidence that regioisomeric switching can toggle between kinase targets, N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine serves as a defined reference compound for validating regioisomer purity in analogue series [1]. Procurement of both the 3-methylene and 4-methylene isomers enables direct head-to-head comparison in kinase selectivity panels, establishing that observed biological activity is regioisomer-dependent rather than artifact-driven.

Synthetic Intermediate for Targeted Covalent Inhibitor Design

The secondary amine group at the 4-position of the 1-methylpyrazole ring provides a reactive handle for further functionalization, including acrylamide warhead installation for targeted covalent inhibitors. The free base form (MW 205.26) allows precise stoichiometric control during solution-phase conjugation, which is critical for achieving consistent drug-to-antibody ratios in ADC payload synthesis . The 95% HPLC purity reduces the need for post-conjugation purification steps.

Pharmacophore Model Building for N1-Substituted Pyrazoles

The 1-ethyl substituent on the pyrazole ring provides a defined steric and electronic parameter set that differs from the 1-methyl or 1-isobutyl analogs. Computational chemists can use this compound to benchmark molecular docking models that predict the impact of N1-alkylation on kinase hinge-region hydrogen bonding, using the published SAR on regioisomeric aminopyrazoles as a calibration dataset [1].

Quote Request

Request a Quote for N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.